3-(4-Methoxyphenyl)cyclopentanone
CAS No.: 116526-34-2
Cat. No.: VC20879635
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 116526-34-2 |
---|---|
Molecular Formula | C12H14O2 |
Molecular Weight | 190.24 g/mol |
IUPAC Name | 3-(4-methoxyphenyl)cyclopentan-1-one |
Standard InChI | InChI=1S/C12H14O2/c1-14-12-6-3-9(4-7-12)10-2-5-11(13)8-10/h3-4,6-7,10H,2,5,8H2,1H3 |
Standard InChI Key | BXVGGHJBRCDSGU-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2CCC(=O)C2 |
Canonical SMILES | COC1=CC=C(C=C1)C2CCC(=O)C2 |
Introduction
Additionally, Lewis acid-activated synthesis methods have been reported for highly substituted cyclopentanes and could potentially be adapted for the synthesis of 3-(4-Methoxyphenyl)cyclopentanone. These methods often involve the use of a titanium(IV) Lewis acid to coordinate with the reaction components, promoting conjugate addition and subsequent cyclization . The proposed pathway involves coordination of α,β-unsaturated aldehydes to titanium(IV) Lewis acid, followed by N-heterocyclic carbene (NHC) addition, extended Breslow intermediate formation, and a series of transformations leading to the cyclopentane product.
For related compounds like (E)-2-(4-methoxybenzylidene)cyclopentan-1-one (A2K10), researchers have developed a dimethylammonium dimethylcarbamate (DIMCARB)-catalyzed reaction using an environmentally friendly solvent system (H2O + EtOH) . This method could potentially be adapted for the synthesis of 3-(4-Methoxyphenyl)cyclopentanone with modifications to control the regiochemistry of the reaction.
In pharmacological studies, A2K10 demonstrated significant anti-Alzheimer's activity in the Morris water maze test by decreasing escape latency, with the strongest effect observed at 10 mg/kg dose. Similarly, in the Y-maze test, A2K10 dose-dependently increased spontaneous alteration behavior, reaching a maximum effect of 75.5%±0.86% .
The compound also exhibited potent antiepileptic properties, delaying the onset of pentylenetetrazole-induced myoclonic jerks and tonic-clonic seizures, while decreasing the duration of tonic-clonic convulsions . In a haloperidol-induced Parkinson's disease model, A2K10 significantly prolonged hanging time and reduced tardive dyskinesia, suggesting antiparkinsonian activity .
Furthermore, A2K10 demonstrated analgesic properties by extending latency in hot-plate hyperalgesia tests and increasing the paw-withdrawal threshold in mechanical allodynia models . Importantly, toxicity studies revealed no mortality across the tested dose range (1-10 mg/kg), suggesting a favorable safety profile .
While these results pertain to a structurally related compound, they highlight potential avenues for investigating the biological activities of 3-(4-Methoxyphenyl)cyclopentanone. The presence of the methoxy group in both compounds and the shared cyclopentanone scaffold suggests that similar pharmacological profiles might be observed, though rigorous testing would be necessary to confirm this hypothesis.
When handling 3-(4-Methoxyphenyl)cyclopentanone, appropriate precautions should be taken, including avoiding inhalation of dust, fumes, or vapors; washing hands thoroughly after handling; working in well-ventilated areas; and wearing appropriate personal protective equipment . In case of exposure, specific procedures for skin contact, inhalation, and eye contact should be followed as outlined in safety documentation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume